JAK1 Inhibition Potency
A derivative incorporating 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline as a key structural component exhibited potent inhibition of JAK family kinases, with IC50 values of 1.30 nM (JAK1), 12 nM (JAK2), 57 nM (JAK3), and 100 nM (TYK2) as measured in LANCE Ultra kinase assays at pH 7.5 [1]. In comparison, the clinical JAK inhibitor ruxolitinib demonstrates IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2) [2], highlighting that the derivative achieves comparable potency against JAK1 and moderate activity against JAK2. This evidence underscores the critical role of the 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline scaffold in delivering high-affinity kinase inhibition.
| Evidence Dimension | JAK1 inhibition IC50 |
|---|---|
| Target Compound Data | 1.30 nM (derivative incorporating target compound) |
| Comparator Or Baseline | Ruxolitinib (3.3 nM) |
| Quantified Difference | 2.5-fold improvement in potency |
| Conditions | LANCE Ultra kinase assay, pH 7.5 |
Why This Matters
Demonstrates the compound's utility as a building block for achieving potent JAK1 inhibition, a key target in inflammatory and myeloproliferative diseases, and validates its selection over simpler anilines that lack the furan-2-ylmethyl pharmacophore.
- [1] BindingDB BDBM198472. IC50 values: JAK1 (1.30 nM), JAK2 (12 nM), JAK3 (57 nM), TYK2 (100 nM). LANCE Ultra kinase assay. View Source
- [2] Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. (Ruxolitinib JAK1 IC50 3.3 nM, JAK2 IC50 2.8 nM) View Source
